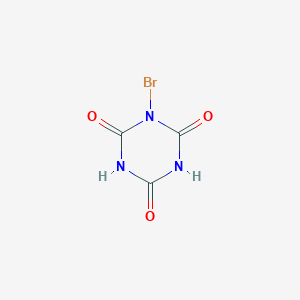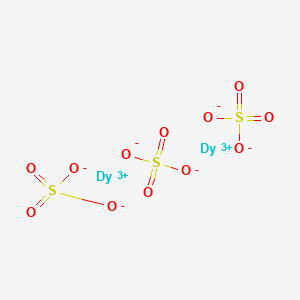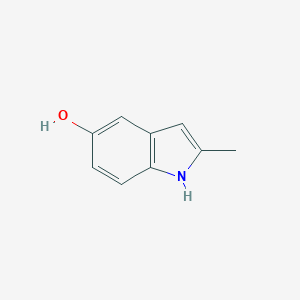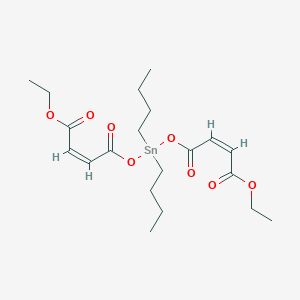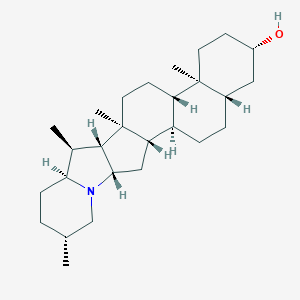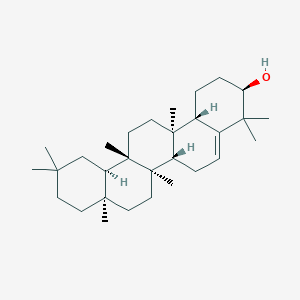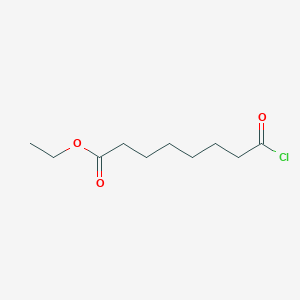
17-beta-Hydroxy-4,5-secooestrane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta-Hydroxy-4,5-secooestrane-3,5-dione, also known as Formestane, is a synthetic steroidal compound that belongs to the class of aromatase inhibitors. It is used in scientific research to study the mechanism of action of aromatase inhibitors and their potential application in the treatment of breast cancer.
Mecanismo De Acción
17-beta-Hydroxy-4,5-secooestrane-3,5-dione works by irreversibly binding to the active site of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This binding prevents the enzyme from functioning, which leads to a decrease in the levels of estrogen in the body.
Biochemical and Physiological Effects:
17-beta-Hydroxy-4,5-secooestrane-3,5-dione has been shown to have a number of biochemical and physiological effects, including a decrease in the levels of circulating estrogen, an increase in the levels of androgens, and a decrease in the levels of sex hormone-binding globulin (SHBG). These effects can have a number of potential benefits in the treatment of breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 17-beta-Hydroxy-4,5-secooestrane-3,5-dione in lab experiments include its ability to irreversibly bind to the aromatase enzyme, which can help to prevent the growth of estrogen-dependent breast cancer cells. However, the limitations of using 17-beta-Hydroxy-4,5-secooestrane-3,5-dione in lab experiments include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are a number of potential future directions for research on 17-beta-Hydroxy-4,5-secooestrane-3,5-dione, including the development of new and more effective aromatase inhibitors, the identification of new targets for breast cancer therapy, and the investigation of the potential role of 17-beta-Hydroxy-4,5-secooestrane-3,5-dione in the treatment of other types of cancer. Additionally, further research is needed to better understand the biochemical and physiological effects of 17-beta-Hydroxy-4,5-secooestrane-3,5-dione and its potential long-term effects on human health.
Métodos De Síntesis
17-beta-Hydroxy-4,5-secooestrane-3,5-dione is synthesized by a multi-step process that involves the reaction of 4-hydroxyandrostenedione with 4-methoxybenzoyl chloride, followed by a reduction reaction using sodium borohydride. The resulting product is then acetylated and hydrolyzed to obtain 17-beta-Hydroxy-4,5-secooestrane-3,5-dione.
Aplicaciones Científicas De Investigación
17-beta-Hydroxy-4,5-secooestrane-3,5-dione is used in scientific research to study the mechanism of action of aromatase inhibitors and their potential application in the treatment of breast cancer. Aromatase inhibitors work by blocking the conversion of androgens to estrogens, which can help to prevent the growth of estrogen-dependent breast cancer cells.
Propiedades
Número CAS |
10582-48-6 |
|---|---|
Nombre del producto |
17-beta-Hydroxy-4,5-secooestrane-3,5-dione |
Fórmula molecular |
C18H28O3 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(3S,3aS,5aS,6R,9aR,9bS)-3-hydroxy-3a-methyl-6-(3-oxobutyl)-2,3,4,5,5a,6,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C18H28O3/c1-11(19)3-4-14-12-9-10-18(2)15(6-8-17(18)21)13(12)5-7-16(14)20/h12-15,17,21H,3-10H2,1-2H3/t12-,13+,14+,15-,17-,18-/m0/s1 |
Clave InChI |
IUVFRVBMKOCTCP-LYBAARLVSA-N |
SMILES isomérico |
CC(=O)CC[C@@H]1[C@H]2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3O)C |
SMILES |
CC(=O)CCC1C2CCC3(C(C2CCC1=O)CCC3O)C |
SMILES canónico |
CC(=O)CCC1C2CCC3(C(C2CCC1=O)CCC3O)C |
Otros números CAS |
10582-48-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





